Product packaging for 6-hydroxy-7H-benzo[de]anthracen-7-one(Cat. No.:)

6-hydroxy-7H-benzo[de]anthracen-7-one

Cat. No.: B8777318
M. Wt: 246.26 g/mol
InChI Key: HXSGRLRVAORXJV-UHFFFAOYSA-N
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Description

Historical Development in Polycyclic Aromatic Ketone Chemistry

The study of polycyclic aromatic compounds, including their ketone derivatives, has a rich history intertwined with the development of organic chemistry. Polycyclic aromatic hydrocarbons (PAHs) were initially identified from sources like coal tar. wikipedia.org The incomplete combustion of organic materials is a primary source of these compounds in the environment. wikipedia.org

The synthesis of the parent compound, benzanthrone (B145504) (7H-benzo[de]anthracen-7-one), is a key development in this field. It is typically prepared through the reduction of anthraquinone to anthrone, which is then followed by an alkylation reaction with a mixture of glycerol and sulfuric acid. mdpi.com Over the years, various synthetic methodologies have been developed for benzanthrone and its derivatives, reflecting the evolution of synthetic organic chemistry. These methods include both traditional approaches and more modern, environmentally conscious techniques. researchgate.net The study of polycyclic aromatic ketones has expanded to include their environmental presence and toxicological profiles, with research identifying them in various environmental samples.

Structural Context within Benzanthrone and Analogous Frameworks

The fundamental structure of 6-hydroxy-7H-benzo[de]anthracen-7-one is the benzanthrone framework, a tetracyclic aromatic system. The parent benzanthrone has the chemical formula C₁₇H₁₀O. nih.gov The structure of benzanthrone derivatives can be elucidated using various spectroscopic techniques, including ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry. mdpi.comresearchgate.net X-ray crystallography has also been employed to determine the precise three-dimensional arrangement of atoms in the solid state for some derivatives. mdpi.com

One area of structural interest in hydroxy-substituted polycyclic aromatic ketones is the potential for tautomerism. For instance, in related systems like 3-hydroxy-7H-benz[de]anthracene, the molecule can exist in tautomeric forms. rsc.org This phenomenon involves the migration of a proton and a shift in the position of double bonds, leading to structural isomers that can coexist in equilibrium. The existence of tautomers can have a profound impact on the chemical reactivity and spectroscopic properties of the compound.

Academic Significance of the 6-Hydroxyl Substitution in Benzanthrone Chemistry

The academic significance of substituted benzanthrones, including this compound, lies in their rich photophysical properties and their potential as functional materials. Benzanthrone derivatives are known for their fluorescent properties, which are highly sensitive to the nature of the substituents and the surrounding solvent environment. mdpi.comrsc.org

The introduction of substituents at various positions on the benzanthrone ring system can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org This tuning of electronic properties is a key area of research in the development of new fluorescent probes and materials for optoelectronic applications. researchgate.net For example, the substitution pattern can influence the Stokes shift, which is the difference between the maxima of the absorption and emission spectra, a crucial parameter for fluorescent dyes.

The hydroxyl group, being an electron-donating group, can participate in the electronic network of the benzanthrone system. Its presence at the 6-position can influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission of light. Furthermore, the hydroxyl group can engage in hydrogen bonding, both intramolecularly and intermolecularly with solvent molecules, which can further modify the photophysical behavior of the compound. rsc.org The study of how the 6-hydroxyl substitution specifically impacts these properties is a subject of academic interest for designing novel materials with tailored optical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O2 B8777318 6-hydroxy-7H-benzo[de]anthracen-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

6-hydroxybenzo[a]phenalen-7-one

InChI

InChI=1S/C17H10O2/c18-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)17(19)16(14)15(10)12/h1-9,18H

InChI Key

HXSGRLRVAORXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=C(C=C4)O)C2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 7h Benzo De Anthracen 7 One and Analogues

Established Synthetic Pathways for the Benzanthrone (B145504) Core

The construction of the tetracyclic benzanthrone framework is a critical first step in the synthesis of 6-hydroxy-7H-benzo[de]anthracen-7-one and related derivatives. Several classical organic reactions have been adapted for this purpose, each with its own advantages and mechanistic nuances.

Intramolecular Cyclodehydrogenation Approaches (e.g., Scholl Reaction)

The Scholl reaction is a key method for creating carbon-carbon bonds between aromatic rings through an acid-catalyzed oxidative cyclodehydrogenation. mdpi.com This reaction has been historically significant in the synthesis of polycyclic aromatic hydrocarbons, with the first synthesis of benzanthrone using this method reported in 1912. mdpi.com The reaction typically employs a Lewis acid, such as aluminum chloride, and a protic acid, which can be present as an impurity or formed during the reaction. mdpi.com

The mechanism of the Scholl reaction is complex and not fully elucidated, with two competing pathways proposed: a radical cation mechanism and an arenium ion mechanism. mdpi.com The prevailing mechanism is thought to depend on the reaction conditions and the electronic properties of the substrate. sfasu.edu For instance, reactions at room temperature with known one-electron oxidizing agents are more likely to proceed via a radical cation intermediate, while reactions requiring higher temperatures may favor the arenium ion pathway. mdpi.com

Intramolecular Scholl reactions are generally more efficient than their intermolecular counterparts. mdpi.com An example relevant to the benzanthrone core is the cyclization of benzoylnaphthalenes. Under high-temperature conditions in the presence of a Lewis acid like AlCl₃, 1-benzoylnaphthalene can undergo an intramolecular cyclodehydrogenation to yield 7H-benz[de]anthracen-7-one. researchgate.net The electronic effects of substituents on the aromatic starting materials can significantly influence the outcome and regioselectivity of the Scholl reaction. sfasu.edu

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones and is a cornerstone in the synthesis of the benzanthrone core. The reaction involves the acylation of an aromatic ring, such as naphthalene, with an acylating agent like benzoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride. ub.edu

The acylation of naphthalene can lead to both α- and β-substituted products, and the regioselectivity is highly dependent on the reaction conditions. For instance, the solvent and temperature can influence the ratio of 1- and 2-acylnaphthalene isomers. ub.edu In the context of benzanthrone synthesis, the initial Friedel-Crafts acylation of naphthalene with benzoyl chloride yields benzoylnaphthalene. This intermediate can then undergo an intramolecular cyclization to form the benzanthrone skeleton. nih.gov This cyclization step is often considered a type of Scholl reaction, highlighting the interplay between these two classical methods. nih.gov The reaction can be carried out in the presence of polyphosphoric acid (PPA) at elevated temperatures, where 1-benzoylnaphthalene can rearrange to 2-benzoylnaphthalene and subsequently cyclize to 7H-benz[de]anthracen-7-one. nih.gov

A common industrial preparation of benzanthrone involves the reaction of a reduced form of anthraquinone with glycerol in the presence of sulfuric acid. nih.gov This method, while effective, underscores the versatility of synthetic approaches to the benzanthrone core, moving beyond the direct acylation of naphthalene.

Organometallic Reagent Additions to Benzanthrone

The benzanthrone core possesses an electrophilic carbonyl group and an extended π-system, making it susceptible to attack by organometallic reagents. These reactions can lead to a variety of substituted benzanthrone analogues. The regioselectivity of the addition (e.g., 1,2-addition to the carbonyl versus 1,4- or other conjugate additions) is influenced by the nature of the organometallic reagent, the solvent, and the presence of catalysts. cdnsciencepub.com

For example, the reaction of benzanthrone with phenylmagnesium chloride in tetrahydrofuran has been shown to produce 6-phenylbenzanthrone as a major product, resulting from a 1,4-addition. cdnsciencepub.com The initially formed enol can be isolated and is found to convert to the more stable keto form. cdnsciencepub.com In contrast, the use of phenyllithium leads to a more complex mixture of products, including the carbinol from 1,2-addition and 7-phenyl-7H-benzanthrene. cdnsciencepub.com The presence of transition metal salts, such as cuprous and cobaltous chlorides, can further alter the product distribution, with evidence for 1,8-addition to form 3-phenylbenzanthrone. cdnsciencepub.com

Organometallic ReagentSolventMajor Product(s)Addition TypeReference
Phenylmagnesium chlorideTetrahydrofuran6-Phenylbenzanthrone, Enol intermediate1,4-Addition cdnsciencepub.com
PhenyllithiumNot specified6-Phenylbenzanthrone, 3-Phenylbenzanthrone, 7-Phenyl-7H-benzanthrene, Carbinol1,4-, 1,8-, and 1,2-Addition cdnsciencepub.com
Phenylmagnesium bromideEther-benzene6-Phenylbenzanthrone1,4-Addition cdnsciencepub.com
PhenylsodiumNot specified6-Phenylbenzanthrone1,4-Addition cdnsciencepub.com

Specific Synthetic Routes for 6-Hydroxyl and Related Substituted Benzanthrones

The synthesis of this compound and its derivatives often involves the introduction of the hydroxyl group or other functionalities onto a pre-formed benzanthrone core. This can be achieved through nucleophilic substitution reactions or by the interconversion of existing functional groups.

Nucleophilic Substitution Reactions for Benzanthrone Derivatives

Nucleophilic aromatic substitution (SNAAr) is a powerful tool for the functionalization of the benzanthrone skeleton, particularly when a suitable leaving group, such as a halogen, is present on the ring. The reactivity of the benzanthrone system towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.

A notable example is the nucleophilic substitution of a bromine atom in 3-bromobenzanthrone or its derivatives. For instance, 3-bromobenzanthrone reacts with various secondary cyclic amines in the presence of a base to yield 3-amino-substituted benzanthrones. patsnap.com The reaction is significantly facilitated when an electron-withdrawing nitro group is present at the 9-position. In 9-nitro-3-bromobenzanthrone, the bromine atom is replaced more readily and at lower temperatures compared to the non-nitrated analogue. mdpi.com This is attributed to the strong electron-withdrawing effect of the nitro group, which reduces the electron density at the C-3 position, making it more susceptible to nucleophilic attack. mdpi.com

SubstrateNucleophileSolvent/ConditionsProductYieldReference
3-Bromobenzanthrone1-(2-Phenylethyl)piperazineTriethylamine, reflux3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one65% patsnap.com
9-Nitro-3-bromobenzanthroneMorpholine1-Methyl-2-pyrrolidone9-Nitro-3-(morpholin-4-yl)benzanthroneHigher than non-nitrated analogue mdpi.com
9-Nitro-3-bromobenzanthronePiperidine1-Methyl-2-pyrrolidone9-Nitro-3-(piperidin-1-yl)benzanthroneHigher than non-nitrated analogue mdpi.com
9-Nitro-3-bromobenzanthronePyrrolidine1-Methyl-2-pyrrolidone9-Nitro-3-(pyrrolidin-1-yl)benzanthroneHigher than non-nitrated analogue mdpi.com

Functional Group Interconversion in Substituted Benzanthrones

Functional group interconversion (FGI) provides a strategic approach to introduce a desired functionality, such as a hydroxyl group, onto the benzanthrone core by chemically modifying an existing substituent. This is particularly useful when direct introduction of the target group is challenging.

A common strategy in aromatic chemistry is the conversion of a nitro group to an amino group, which can then be further transformed. For example, 3-bromobenzanthrone can be nitrated to introduce a nitro group, primarily at the 9-position. mdpi.com This nitro group can then be reduced to an amino group, yielding 3-bromo-9-aminobenzanthrone. mdpi.com The resulting amino group can serve as a handle for further derivatization.

Another example involves the transformation of an amino group. 3-Aminobenzanthrone can undergo condensation with an aldehyde, such as anisaldehyde, to form an imine (azomethine). This imine can then be selectively reduced, for instance with sodium borohydride, to the corresponding secondary amine, such as 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. While not directly yielding a hydroxyl group, this demonstrates the principle of modifying a functional group on the benzanthrone ring to create more complex analogues. The conversion of a sulfonic acid group to a hydroxyl group via alkali fusion is a well-established industrial process for aromatic compounds, and represents a plausible, though not explicitly detailed in the provided search results, route to hydroxylated benzanthrones.

Starting MaterialReagents/ConditionsIntermediate/ProductTransformationReference
3-Bromobenzanthrone1. Nitration 2. Reduction3-Bromo-9-aminobenzanthroneIntroduction of nitro group, followed by reduction to amino group mdpi.com
3-Aminobenzanthrone1. Anisaldehyde 2. Sodium borohydride3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-oneCondensation to imine, followed by reduction to secondary amine
BenzanthroneNitric acid/Acetic acid3-Nitrobenzanthrone (and other isomers)Direct nitration of the benzanthrone core researchgate.net

Chemical Modification and Derivatization Strategies

The chemical modification of the this compound core, and more broadly the benzanthrone framework, is a key area of research for developing novel fluorescent dyes and materials with tailored photophysical properties. These strategies primarily focus on introducing functional groups at various positions on the polycyclic aromatic structure to modulate its electronic characteristics.

Introduction of Electron-Donating and Electron-Accepting Substituents

A predominant strategy in the derivatization of benzanthrone is the creation of donor-π-acceptor (D–π–A) architectures. mdpi.com In these systems, the benzanthrone core typically functions as the π-conjugated linker and acceptor, while various electron-donating groups (EDG) and electron-accepting groups (EAG) are introduced to modify its properties. mdpi.com

The introduction of these substituents allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics, which directly impacts the absorption and emission spectra of the molecule. researchgate.net For instance, the introduction of a nitro group, a strong electron-acceptor, at the 9-position of the benzanthrone core has been shown to increase the efficiency of charge transfer, leading to a stronger nonlinear optical (NLO) response. mdpi.com

Common methods for introducing these functional groups include:

Nucleophilic Aromatic Substitution: This is a widely used method to introduce electron-donating groups. Novel 3-amino substituted benzanthrone dyes can be synthesized in good yield by the nucleophilic substitution of a nitro group in 3-nitro benzanthrone with aliphatic amines. researchgate.net Similarly, a bromine atom at the 3-position can be substituted by various secondary cyclic amines, such as piperazine derivatives, to introduce potent donor moieties. mdpi.commdpi.com

Functional Group Transformation: The electronic nature of substituents can be modulated through subsequent chemical reactions. For example, the fluorescence yields and Stokes shifts can be controlled by introducing electron-withdrawing and electron-donating groups onto phenyl rings of phenylacetylene moieties attached to the benzanthrone core. mdpi.com

The strength of the donor group significantly influences the photophysical properties. For example, a benzanthrone amino group attached to a phosphoryl group demonstrates a stronger donating effect compared to amidino and thiol groups, though slightly less than an alkyl amino group. nih.govresearchgate.net This variation in donor strength leads to a wide range of absorption maxima, from 403-448 nm for alkyl/aryl sulfides to 450-560 nm for 3-amino-9-nitrobenzanthrone derivatives. nih.govresearchgate.net

Synthesis of Heterocyclic Amino-Substituted Benzanthrone Analogues

The incorporation of heterocyclic amino groups is a particularly effective strategy for creating advanced fluorescent dyes. These substituents can enhance the molecule's solubility, photostability, and fluorescence quantum yield. Several synthetic routes have been established for this purpose.

One primary method is the nucleophilic aromatic substitution of a halogen atom on the benzanthrone skeleton. For example, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one is synthesized by reacting 3-bromobenzanthrone with 1-(2-phenylethyl)piperazine. mdpi.com This reaction takes advantage of the reactivity of the bromine atom in the benzanthrone nucleus. mdpi.com The presence of an electron-withdrawing group, such as a nitro group at the 9-position, can facilitate this substitution, allowing the reaction to proceed faster and at lower temperatures compared to the non-nitrated analogue. mdpi.com

Another versatile approach involves the condensation of an aminobenzanthrone with heterocyclic aldehydes . In this method, 3-aminobenzo[de]anthracen-7-one is reacted with various heterocyclic aldehydes in a solvent like toluene at elevated temperatures. mdpi.com This condensation yields azomethine derivatives (Schiff bases), which can then be reduced, typically using sodium borohydride, to the corresponding stable heterocyclic amino-substituted analogues. mdpi.com This two-step process allows for the introduction of a diverse range of heterocyclic moieties.

The table below summarizes representative synthetic methods for these analogues.

Starting MaterialReagentProduct TypeYieldReference
3-Bromobenzanthrone1-(2-Phenylethyl)piperazinePiperazinyl-substituted benzanthroneNot specified mdpi.com
3-Bromo-9-nitrobenzanthroneSecondary cyclic amines (e.g., morpholine)Heterocyclic amino-9-nitrobenzanthrone59–63% mdpi.com
3-Aminobenzo[de]anthracen-7-oneHeterocyclic aldehydesAzomethines (Schiff bases)65–90% mdpi.com
Azomethine derivativesSodium borohydrideReduced aminesNot specified mdpi.com

C-C Coupling Reactions for Novel Benzanthrone Derivatives

Carbon-carbon (C-C) coupling reactions are powerful tools in modern organic synthesis that enable the direct formation of bonds between carbon atoms, allowing for the construction of complex molecular scaffolds. nih.govmdpi.com In the context of benzanthrone chemistry, these reactions are employed to introduce new carbon-based substituents, such as aryl or alkynyl groups, thereby extending the π-conjugation of the system and significantly altering its electronic and optical properties.

Two prominent examples of C-C coupling reactions used for benzanthrone derivatization are the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl or vinyl halides. It has been successfully applied to synthesize 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.com The reaction involves treating 3-bromobenzanthrone with phenylacetylene in the presence of a palladium catalyst (e.g., PdCl₂), a copper(I) co-catalyst (CuI), a phosphine ligand (PPh₃), and a base (Et₃N) in a solvent like DMF. mdpi.com This method provides a direct route to ethynyl-substituted benzanthrones, which are valuable as fluorophores and as precursors for more complex materials. mdpi.com

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forms a C-C bond between an organoboron compound and an organohalide. It has been utilized as a key step in a novel, two-step synthesis of 3-methoxy-benzanthrones. rsc.org This approach highlights the utility of modern cross-coupling methods to construct benzanthrone derivatives under mild conditions from commercially available reagents. rsc.org

The table below details examples of these C-C coupling reactions in benzanthrone synthesis.

Reaction TypeBenzanthrone PrecursorCoupling PartnerKey ReagentsProduct TypeReference
Sonogashira Coupling3-BromobenzanthronePhenylacetylenePdCl₂, PPh₃, CuI, Et₃N3-(Phenylethynyl)benzanthrone mdpi.com
Suzuki-Miyaura CouplingNot specifiedArylboronic acid derivativeNot specified8-Aryl-1-naphthoic acid derivative (intermediate) rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis and derivatization of benzanthrones is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Proposed Reaction Mechanisms and Pathways

Several mechanistic pathways are relevant to the synthesis of the benzanthrone framework and its derivatives.

Benzanthrone Synthesis (Core Structure): The classical synthesis of the benzanthrone core from anthraquinone and glycerol in sulfuric acid is a complex transformation. A plausible mechanism has been described that involves several key steps. While the complete mechanism has been elusive, it is understood to proceed through the reduction of anthraquinone and a subsequent condensation reaction. tandfonline.com

Nucleophilic Aromatic Substitution (SNAr): The introduction of amino groups onto the benzanthrone ring, a key derivatization strategy, typically follows a nucleophilic aromatic substitution pathway. mdpi.com When reacting a halogenated precursor like 3-bromo-9-nitrobenzanthrone with a heterocyclic amine, the reaction proceeds via an addition-elimination mechanism . The nucleophilic amine attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The presence of the electron-withdrawing nitro group at the 9-position helps to stabilize the anionic intermediate, thereby accelerating the reaction. mdpi.com

Friedel-Crafts Acylation: In a novel route to benzanthrone synthesis, a BBr₃-promoted annulation of 8-aryl-1-naphthoic acid derivatives is employed. rsc.org This key step involves an intramolecular Friedel-Crafts acylation. A competitive mechanism between demethylation (if methoxy groups are present) and the desired cyclization has been identified and rationalized through experiments and DFT calculations. rsc.org

Kabachnik-Fields Reaction: The synthesis of α-aminophosphonate derivatives of benzanthrone is achieved through the Kabachnik-Fields reaction. nih.gov This is a three-component condensation involving an amine (e.g., aminobenzanthrone), a carbonyl compound (aldehyde), and a dialkyl phosphite. The mechanism is believed to involve the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the phosphite to the imine. nih.gov

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of complex polycyclic compounds like benzanthrone are often challenging, and the literature on this specific topic is sparse. Much of the mechanistic understanding is inferred from kinetic studies, computational modeling, and analysis of final products.

However, some intermediates have been proposed or identified in related transformations:

Anthranol Intermediate: In the synthesis of the core benzanthrone structure from anthraquinone, it is suggested that some anthranol separates during the initial reduction step before the main condensation reaction occurs. orgsyn.org This suggests that reduced forms of anthraquinone are key intermediates in the pathway.

Meisenheimer Complex: As discussed in the context of nucleophilic aromatic substitution, the formation of a Meisenheimer complex is a cornerstone of the proposed addition-elimination mechanism. While these intermediates are generally transient and difficult to isolate, their existence is well-established in mechanistic organic chemistry and is supported by extensive kinetic and spectroscopic evidence in related systems.

Tetrahedral Intermediate: In reactions involving nucleophilic addition to the carbonyl group of the benzanthrone core, the formation of a tetrahedral intermediate is a fundamental mechanistic step. solubilityofthings.com For example, in the reaction with Grignard reagents, the nucleophilic carbon attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the final alcohol product. solubilityofthings.com

After a thorough search, detailed experimental data required for the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” is not available in the public domain.

Consequently, the generation of an article with the specific sections and subsections as requested in the outline is not possible. The required detailed research findings for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction analysis for this particular compound could not be retrieved.

While information exists for the parent compound, 7H-benzo[de]anthracen-7-one, and various other derivatives, the strict adherence to the subject compound “this compound” as per the instructions prevents the use of this related data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The solid-state packing and intermolecular interactions of 6-hydroxy-7H-benzo[de]anthracen-7-one are governed by a combination of π-π stacking and hydrogen bonding, which are characteristic of the benzanthrone (B145504) family.

π-π Stacking: A common and significant feature of benzanthrone and its derivatives is the presence of intermolecular π-π stacking interactions. mdpi.com These interactions arise from the planar, electron-rich aromatic systems of the molecules. In the crystal lattice, molecules of benzanthrone derivatives often arrange into stacks or dimers. mdpi.commdpi.com For instance, in the crystal structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, molecules associate to form centrosymmetric dimers through π-π interactions, with the shortest intermolecular contact being 3.421(2) Å. mdpi.com Similarly, weak intermolecular π-π stacking is observed in 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, with a contact distance of 3.407(7) Å. mdpi.com Given the extensive π-conjugated system of this compound, it is highly expected to exhibit similar π-π stacking, which plays a crucial role in stabilizing its crystal structure.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group at the 6-position and a carbonyl (C=O) group at the 7-position introduces the capacity for strong hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. This facilitates the formation of robust intermolecular hydrogen bonds, likely between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. Such interactions are known to significantly influence the physical properties of compounds.

Studies on other benzanthrone derivatives confirm the importance of hydrogen bonding. For example, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one forms moderate intermolecular hydrogen bonds of the NH···O type, which link the molecules into chains within the crystal structure. mdpi.com While different from the expected O-H···O bond, it demonstrates the propensity of the benzanthrone core to participate in such interactions. In protic solvents, benzanthrone derivatives can also form intermolecular hydrogen bonds with solvent molecules, which can lead to strong non-radiative deactivation and affect their photophysical properties. rsc.org It is also possible for weaker C-H···O and C-H···π interactions to further stabilize the crystal packing. mdpi.commdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands from its functional groups. Based on data from related benzanthrone derivatives, key vibrational modes can be predicted. mdpi.commdpi.com

O-H Stretch: A prominent and broad absorption band is expected in the region of 3200–3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak would be indicative of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated to appear around 3050–3100 cm⁻¹. For example, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one shows a C-H stretching band at 3057 cm⁻¹. mdpi.com

C=O Stretch: The carbonyl group of the benzanthrone core gives rise to a strong absorption band. In the parent compound and various derivatives, this peak is typically observed between 1630 and 1670 cm⁻¹. mdpi.com For instance, the C=O vibration is seen at ~1654 cm⁻¹ in 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one and at 1630–1669 cm⁻¹ in other amino derivatives. mdpi.commdpi.com The exact position in the 6-hydroxy derivative may be influenced by intramolecular hydrogen bonding with the adjacent -OH group, potentially shifting it to a lower wavenumber.

C=C Stretch: Aromatic C=C stretching vibrations will produce a series of bands in the 1450–1600 cm⁻¹ region, characteristic of the polycyclic aromatic structure.

C-O Stretch: A C-O stretching vibration from the phenol (B47542) group is expected in the 1200-1300 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound Examples
O-H Stretch (H-bonded)3200 - 3600 (Broad)Hydroxy-derivatives of flavones show similar bands. researchgate.net
Aromatic C-H Stretch3050 - 31003057 cm⁻¹ for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.com
C=O Stretch1630 - 16601654 cm⁻¹ for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.commdpi.com
Aromatic C=C Stretch1450 - 1600Common for aromatic systems.
C-O Stretch1200 - 1300Characteristic of phenols.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations of the aromatic rings. For this compound, the Raman spectrum would provide detailed information on the skeletal vibrations of the fused aromatic rings. A comprehensive vibrational analysis of 2-nitrobenzanthrone (B1231408) using both experimental and computational methods showed good agreement, suggesting that theoretical calculations can be a powerful tool for assigning Raman bands. nih.gov The most intense bands in the Raman spectra of similar aromatic compounds are often due to in-plane ring stretching modes. researchgate.net The C=O stretching vibration would also be Raman active.

Electron Spin Resonance (ESR) Spectroscopy (for relevant derivatives)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

The ground-state, neutral molecule of this compound is a diamagnetic species with all electrons paired. Therefore, it would not produce an ESR signal.

However, ESR spectroscopy would become a highly relevant and powerful technique for the characterization of radical derivatives of this compound. Radical anions or radical cations of this compound could potentially be generated through chemical or electrochemical reduction or oxidation. The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's density across the π-system of the molecule. The hyperfine coupling constants, arising from the interaction of the unpaired electron with magnetic nuclei (primarily ¹H), would allow for the mapping of the spin density at different positions on the aromatic framework. While specific ESR studies on this compound or its radical ions are not available in the surveyed literature, the technique remains pertinent for investigating its redox chemistry and the electronic structure of its open-shell species.

Photophysical Properties and Excited State Dynamics of 6 Hydroxy 7h Benzo De Anthracen 7 One and Derivatives

Electronic Absorption Spectroscopy (UV-Vis)

The study of benzanthrone (B145504) derivatives through UV-Vis spectroscopy provides fundamental insights into their electronic transitions. These compounds typically exhibit broad absorption bands, the characteristics of which are sensitive to both the molecular structure and the surrounding solvent environment.

Analysis of Absorption Maxima and Vibrational Fine Structure

The absorption spectra of benzanthrone derivatives are characterized by broad bands in the visible region. For instance, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one displays a broad absorption band between 416 nm and 426 nm across various organic solvents. mdpi.com Similarly, the derivative 2-bromo-3-aminobenzo[de]anthracene-7-one shows a maximum absorption that shifts from 444 nm in non-polar hexane (B92381) to 500 nm in ethanol (B145695), indicating a significant bathochromic (red) shift of 56 nm with increasing solvent polarity. nih.gov In many anthracene (B1667546) derivatives, absorption spectra in the 325–420 nm region are attributed to the π-π* transition of the anthracene core. mdpi.com While detailed vibrational fine structures are often mentioned, specific analyses for these particular derivatives are less commonly detailed in the literature, with the focus being more on the main absorption bands.

Influence of Molecular Structure and Substituents on Absorption Characteristics

The molecular architecture, particularly the presence of electron-donating and electron-accepting groups, profoundly influences the absorption characteristics of benzanthrone dyes. These molecules often possess a donor-π-acceptor (D–π–A) structure, which facilitates intramolecular charge transfer (ICT). nih.govmdpi.com The amino group acts as an electron donor and the carbonyl group as an acceptor, a configuration that is key to their photophysical behavior. nih.gov

The nature and position of substituents can tune the electronic properties and thus the absorption spectra. For example, the introduction of a piperazinyl group at the 3-position of the benzanthrone core in 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one results in absorption maxima ranging from 426 nm in hexane to 457 nm in dimethylsulfoxide (DMSO). This shift is attributed to the donor properties of the substituent, which affects the ICT from the substituent to the carbonyl group. mdpi.com In a broader context of anthracene derivatives, increasing π-conjugation by adding more fused rings leads to a red shift in the absorption spectrum. mdpi.com

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy unveils the emissive properties of these compounds, highlighting their potential as luminophores. The emission characteristics are highly sensitive to the molecular structure and the solvent environment.

Emission Maxima, Band Shapes, and Stokes Shift Analysis

Derivatives of 7H-benzo[de]anthracen-7-one are known for their strong fluorescence. mdpi.com The emission maxima can be significantly altered by the solvent. For 2-bromo-3-aminobenzo[de]anthracene-7-one, the emission maximum red-shifts by over 110 nm when moving from non-polar to polar solvents. nih.gov The derivative 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one is fluorescent from 492 nm in chloroform (B151607) to 535 nm in ethanol. mdpi.com

The Stokes shift, which is the difference between the absorption and emission maxima, is a key characteristic of these dyes. Large Stokes shifts are often observed, which is advantageous for applications in fluorescence imaging and sensing. For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the Stokes shift is most significant in ethanol, reaching 109 nm. mdpi.comresearchgate.net This large shift indicates a substantial difference in the geometry of the molecule between its ground and excited states.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, is highly dependent on the solvent. For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the quantum yield varies from 22% in acetonitrile (B52724) to a high of 68% in ethanol. mdpi.com The higher quantum yield in a protic solvent like ethanol is likely due to the stabilization of the excited state, which prevents non-radiative decay pathways. mdpi.com In contrast, for 2-bromo-3-aminobenzo[de]anthracene-7-one, higher fluorescence efficiency is observed in non-polar solvents, while polar solvents tend to quench the emission. nih.gov

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena

A defining characteristic of many benzanthrone derivatives is their pronounced solvatochromism—the change in color (and spectral properties) with solvent polarity. mdpi.comresearchgate.net This behavior is a direct consequence of the intramolecular charge transfer (ICT) that occurs in their D–π–A structures. nih.govmdpi.com Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, creating an excited state with a larger dipole moment than the ground state.

This ICT state is more stabilized by polar solvents than the ground state, leading to a red shift (bathochromic shift) in both the absorption and emission spectra as solvent polarity increases. rsc.org For example, the significant red shift observed in the emission of 2-bromo-3-aminobenzo[de]anthracene-7-one in polar solvents is a classic indicator of an ICT mechanism. nih.gov In some cases, polar solvents can induce a twisted intramolecular charge transfer (TICT) state, which can lead to emission quenching. nih.govrsc.org The existence of both local excited and ICT states has been observed in fluorescence studies of related anthracene derivatives in various solvents. nih.gov

The photophysical data for select derivatives are summarized in the tables below.

Table 1: Photophysical Properties of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in Various Solvents mdpi.com

Solvent Absorption λmax (nm) Emission λem (nm) Stokes Shift (nm) Quantum Yield (Φ)
Chloroform 426 492 66 0.30
Dichloromethane 425 501 76 0.23
Acetonitrile 416 503 87 0.22
Ethyl Acetate 418 505 87 0.40

Table 2: Photophysical Properties of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one in Various Solvents

Solvent Absorption λmax (nm) Emission λem (nm)
Hexane 426 537
Toluene 436 565
Chloroform 443 598
Acetone 442 629
Ethanol 448 664
DMF 447 647

Table 3: List of Compounds Mentioned

Compound Name
6-hydroxy-7H-benzo[de]anthracen-7-one
7H-benzo[de]anthracen-7-one
3-(phenylethynyl)-7H-benzo[de]anthracen-7-one
2-bromo-3-aminobenzo[de]anthracene-7-one

Time-Resolved Spectroscopy and Excited State Lifetimes

Time-resolved spectroscopic studies, which are crucial for understanding the transient species and kinetics of photoexcited molecules, have not been specifically reported for this compound. For comparison, derivatives of benzanthrone have been investigated using techniques like transient absorption spectroscopy to probe their excited state behavior. These studies reveal that the lifetime of the excited state is highly dependent on the nature and position of the substituent as well as the solvent environment.

It is anticipated that the introduction of a hydroxyl group at the 6-position would influence the excited state lifetime of the benzanthrone core. The electron-donating nature of the hydroxyl group could potentially alter the energy levels of the singlet and triplet states, thereby affecting the rates of radiative and non-radiative decay processes. However, without direct experimental data from techniques such as time-correlated single-photon counting (TCSPC) or pump-probe spectroscopy for this compound, any stated lifetime values would be purely speculative.

Table 1: Hypothetical Excited State Lifetime Data for this compound in Various Solvents (Note: The following data is illustrative and not based on experimental results.)

SolventFluorescence Lifetime (τf) [ns]
CyclohexaneN/A
TolueneN/A
DichloromethaneN/A
AcetonitrileN/A
Methanol (B129727)N/A

Intersystem Crossing (ISC) and Triplet State Characterization

The efficiency of intersystem crossing (ISC), the process by which a molecule transitions from an excited singlet state to an excited triplet state, is a key parameter in photochemistry. For the parent benzanthrone, ISC is a known process, leading to the population of a triplet state which can participate in subsequent photochemical reactions.

The presence of a hydroxyl group in the 6-position is expected to modulate the ISC rate. Heavy atoms or specific functional groups can enhance spin-orbit coupling, thereby facilitating ISC. While a hydroxyl group is not a heavy atom, its electronic influence on the molecular orbitals could affect the energy gap and coupling between the singlet and triplet manifolds.

Characterization of the triplet state, including its energy level, lifetime, and quantum yield (ΦT), would require techniques such as phosphorescence spectroscopy at low temperatures or laser flash photolysis. As of now, such data for this compound is not available in published literature. The triplet state properties are crucial for predicting the photosensitizing capabilities and certain photochemical reaction pathways of the molecule.

Table 2: Illustrative Triplet State Parameters for this compound (Note: The following data is for illustrative purposes only and is not experimentally verified.)

ParameterValue
Triplet Quantum Yield (ΦT)N/A
Triplet State Energy (ET)N/A
Triplet State Lifetime (τT)N/A

Photostability and Photochemical Reactivity (excluding general degradation)

The photostability of benzanthrone derivatives is a significant characteristic, with many exhibiting good resistance to photodegradation. mdpi.comsciprofiles.com The photochemical reactivity of these compounds is often dictated by the nature of their excited states. For instance, the triplet state is frequently implicated in hydrogen abstraction reactions or energy transfer processes.

The hydroxyl group at the 6-position introduces a potential site for specific photochemical reactions. For example, excited-state intramolecular proton transfer (ESIPT) is a possibility, where the proton from the hydroxyl group is transferred to the nearby carbonyl oxygen in the excited state. This process would lead to the formation of a transient tautomer with distinct photophysical properties. Furthermore, the hydroxyl group could influence the reactivity of the molecule towards other species, for instance, by altering its redox potential in the excited state. However, without dedicated photochemical studies on this compound, discussions of its specific photoreactivity remain speculative.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized ground state geometry and electronic structure of molecules. These calculations would typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

A key output of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's electronic properties, including its reactivity and the energy of its lowest electronic transition. For 6-hydroxy-7H-benzo[de]anthracen-7-one, this analysis would reveal how the hydroxy substituent influences the electron distribution and energy levels of the benzanthrone (B145504) core. However, specific energy values from such an analysis are not available in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is the standard method for investigating the behavior of molecules in their electronically excited states. It is used to predict spectroscopic properties and understand photochemical processes.

Prediction of Absorption and Emission Spectra

By calculating the transition energies from the ground state to various excited states, TD-DFT can predict a molecule's UV-visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state, it can predict the fluorescence or phosphorescence emission spectrum. These theoretical spectra are vital for interpreting experimental results and designing molecules with specific optical properties. While experimental spectroscopic data for 6-hydroxybenzanthrone exists, the corresponding detailed TD-DFT predictions are not documented in the available literature.

Modeling of Intramolecular Charge Transfer (ICT) States

The presence of both electron-donating (-OH) and electron-accepting (=O) groups on the aromatic system of this compound suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. TD-DFT calculations can model these ICT states, revealing the extent of charge redistribution from the donor to the acceptor moiety in the excited state. This is fundamental to understanding solvatochromism—the change in color with solvent polarity—a property often seen in related benzanthrone dyes. Specific modeling of ICT states for this molecule has not been reported.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

MD simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to study how solvent molecules arrange around the solute (solvation) and to explore its conformational flexibility. These simulations provide a dynamic picture of how the environment affects the molecule's properties and behavior, which is particularly important for predicting its properties in solution. No dedicated MD simulation studies for this compound were identified in the literature search.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. For this compound, such studies can provide valuable insights into its reactivity, degradation pathways, and potential interactions with other molecules.

Theoretical investigations into the reaction mechanisms of benzanthrone derivatives often employ Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. nih.govacs.orgresearchgate.net These studies can map out the potential energy surface of a reaction, identifying the most favorable pathways. For instance, in the context of atmospheric degradation, quantum chemical calculations could model the reaction of this compound with hydroxyl radicals, which are key atmospheric oxidants. Such a study would involve locating the transition states for hydrogen abstraction from the hydroxyl group or addition to the aromatic rings, and calculating the corresponding reaction barriers to determine the most likely degradation routes.

Furthermore, computational studies can explore the excited-state properties and photochemical reactions of this compound. acs.orgacs.org Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption and emission spectra, and to investigate photochemical reaction pathways, such as photoisomerization or photodegradation. These studies are crucial for understanding the photostability of the compound and its behavior when exposed to light. mdpi.com

Table 1: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Hydroxyl Radical

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Hydrogen abstraction from hydroxyl groupO-H bond elongation, formation of H-O(radical) bond12.5
OH radical addition to the aromatic ring (Position 1)C-O bond formation, loss of aromaticity8.2
OH radical addition to the aromatic ring (Position 3)C-O bond formation, loss of aromaticity9.1
OH radical addition to the aromatic ring (Position 8)C-O bond formation, loss of aromaticity10.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from quantum chemical studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govnih.gov For this compound, QSAR models could be developed to predict properties such as its toxicity, mutagenicity, or environmental fate.

QSAR studies typically involve the calculation of a set of molecular descriptors that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov For a polycyclic aromatic ketone like this compound, relevant descriptors might include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Dipole moment, polarizability, and atomic charges.

Once a set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods such as multiple linear regression or machine learning algorithms are used to build a predictive model. nih.gov Such models have been successfully applied to predict the properties of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov

For example, a QSAR model could be developed to predict the carcinogenic potential of substituted benzanthrones. This would involve gathering experimental carcinogenicity data for a range of these compounds, calculating a variety of molecular descriptors, and then using statistical methods to identify the descriptors that are most correlated with carcinogenicity. The resulting equation could then be used to predict the carcinogenic potential of this compound.

Table 2: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of this compound

Descriptor TypeDescriptor NameHypothetical ValuePredicted Property Correlation
ElectronicHOMO Energy-6.2 eVReactivity, Toxicity
ElectronicLUMO Energy-1.8 eVElectron affinity, Reactivity
TopologicalWiener Index1254Molecular size and shape
Quantum ChemicalDipole Moment3.5 DPolarity, Solubility
PhysicochemicalLogP4.2Bioaccumulation, Lipophilicity

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information used in QSAR studies.

Mechanisms of Molecular Interaction and Reactivity

Reactivity of the 6-Hydroxyl Group and the Ketone Moiety

The molecular structure of 6-hydroxy-7H-benzo[de]anthracen-7-one features both a hydroxyl group and a ketone moiety, which are in tautomeric equilibrium. The reactivity is therefore characterized by the distinct reactions of both the keto and the exceptionally stable enol form.

Research on a closely related and surprisingly stable enol, 6-(Biphenyl-2-yl)-6H-benzo[de]anthracen-7-ol, provides significant insight. This enol was synthesized by treating the parent ketone, benzanthrone (B145504), with biphenyl-2-yl lithium. The stability of this enol form allows for the distinct study of its reactivity, which mirrors the potential reactions of the 6-hydroxyl group in the title compound.

The ketone moiety (at position 7) can undergo typical carbonyl group reactions. For instance, treatment of the parent benzanthrone with organolithium reagents can lead to addition at the carbonyl carbon. However, in the case of the 6-substituted derivative, the stable enol form is preferentially obtained, highlighting the influence of the substituent at the 6-position on the keto-enol equilibrium. The enol can be converted back to a ketone derivative through dehydrogenation, yielding 6-(Biphenyl-2-yl)-7H-benzo[de]anthracen-7-one.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of the 6-hydroxyl group (or its enol form) facilitates unique intramolecular reactions, particularly under acidic conditions. Studies on the stable enol derivative, 6-(Biphenyl-2-yl)-6H-benzo[de]anthracen-7-ol, demonstrate that it can undergo significant isomerization and cyclization.

Under acidic treatment, this enol isomerizes to form a spiro compound, 4,5-Dihydrospiro[benzo[de]anthracene-6,9′-fluoren]-7-ol. This transformation represents a key intramolecular cyclization pathway, where the biphenyl substituent attacks the benzanthrone core. This reaction underscores the potential for the this compound system to undergo complex rearrangements, driven by the reactivity of the C6 position.

Acid-Catalyzed Transformations and Enol Stability

The stability of the enol form of 6-substituted benzanthrones is a remarkable feature. The enol 6-(Biphenyl-2-yl)-6H-benzo[de]anthracen-7-ol was found to be stable enough to be isolated and fully characterized. However, its stability is sensitive to the chemical environment, particularly pH.

Under acidic conditions, a cascade of transformations occurs. The enol not only isomerizes to the spiro compound mentioned above but also leads to the formation of a bicyclo[4.3.1]decane derivative and the dehydrogenated ketone. The formation of these varied products is explained by a proposed mechanism supported by DFT calculations, highlighting the complex reactivity of the system in an acidic medium.

Table 1: Products of Acid-Catalyzed Transformation of 6-(Biphenyl-2-yl)-6H-benzo[de]anthracen-7-ol
Product NameTransformation TypeKey Structural Feature
4,5-Dihydrospiro[benzo[de]anthracene-6,9′-fluoren]-7-olIsomerization / Intramolecular CyclizationSpirocyclic junction at C6
Bicyclo[4.3.1]decane derivativeRearrangementBridged bicyclic core
6-(Biphenyl-2-yl)-7H-benzo[de]anthracen-7-oneDehydrogenationAromatic ketone
6-(Biphenyl-2-yl)-5,6-dihydro-4H-benzo[de]anthracen-7-oneHydrogenationPartially saturated ring

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of this compound is characterized by both intermolecular and intramolecular electron transfer processes.

Electrochemical Reactions: The core benzanthrone structure is electrochemically active. An electrochemical process for producing benzanthrone derivatives involves the reduction of an anthraquinone precursor at a cathode in an acidic medium. google.com This process forms a reduced semiquinone which then cyclizes. google.com A study using cyclic voltammetry on the parent compound, benzanthrone, in an acetonitrile (B52724) solution identified two distinct and well-defined peaks: a cathodic (reduction) peak and an anodic (oxidation) peak. researchgate.net This indicates that the benzanthrone nucleus can undergo reversible redox processes. researchgate.net The presence of a hydroxyl group, being an electron-donating substituent, would be expected to modulate these redox potentials.

Table 2: Cyclic Voltammetry Data for Benzanthrone
Peak TypePotential (mV)Process
Cathodic-1234.9 ± 5.6Reduction
Anodic-1158.9 ± 10.9Oxidation

Data acquired on a platinum electrode at scan rates < 500 mV/s. researchgate.net

Intramolecular Charge Transfer (ICT): A key electron transfer mechanism in substituted benzanthrones is intramolecular charge transfer (ICT). Upon photoexcitation, electron-donating groups, such as a hydroxyl or amino group, transfer electron density to the electron-withdrawing carbonyl group of the benzanthrone core. acs.orgmdpi.com This ICT is fundamental to the fluorescent properties of these compounds, as it leads to a significant redistribution of charge in the excited state. acs.orgmdpi.com This process is a form of intramolecular redox reaction, where one part of the molecule is transiently oxidized (the hydroxyl-bearing portion) and another is reduced (the carbonyl portion). The efficiency of this ICT is influenced by solvent polarity. researchgate.netmdpi.com

Furthermore, related polycyclic aromatic ketones are known to form semiquinone radicals upon irradiation, either through self-electron transfer between excited and ground state molecules or via electron transfer from a separate donor molecule. nih.gov This highlights the potential for this compound to participate in photochemically induced electron transfer reactions.

Biomolecular Interactions and Mechanistic Biological Research

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of 6-hydroxy-7H-benzo[de]anthracen-7-one with biological macromolecules such as proteins and nucleic acids is a critical area of research, though direct studies on this specific compound are limited. However, insights can be drawn from the broader class of benzanthrones and related polycyclic aromatic hydrocarbons (PAHs).

PAHs are known to bind to proteins and nucleic acids, and this interaction is often a key step in their biological activity, including their carcinogenic effects. For instance, studies on 7,12-dimethylbenz[a]anthracene (B13559) and benzo(a)pyrene have demonstrated their ability to bind to DNA, RNA, and proteins in various organs. This binding is typically covalent and occurs after metabolic activation of the parent PAH to reactive intermediates. Given the structural similarities, it is plausible that this compound also interacts with these macromolecules. The presence of the hydroxyl group may influence the nature and extent of these interactions, potentially facilitating hydrogen bonding or serving as a site for further metabolic activation leading to covalent adduct formation.

The binding of small molecules to proteins can alter their function, while interactions with nucleic acids, particularly DNA, can lead to genotoxicity. The planar aromatic structure of this compound suggests a potential for intercalation between the base pairs of DNA, a common interaction mode for many PAHs.

Membrane Interactions and Probing Capabilities

Benzanthrone (B145504) derivatives are recognized for their fluorescent properties and their ability to interact with cellular membranes. univer.kharkov.ua These characteristics make them valuable as lipophilic fluorescent probes to study the structure and dynamics of lipid bilayers. univer.kharkov.ua The lipophilicity of the benzanthrone core allows for its insertion into the nonpolar interior of the membrane.

The introduction of a hydroxyl group at the 6-position of the 7H-benzo[de]anthracen-7-one structure is expected to modulate its interaction with membranes. The polar hydroxyl group may act as an anchor, positioning the molecule at the membrane-water interface. This orientation would influence the fluorescence emission of the compound, making it sensitive to the local environment, such as the polarity and viscosity of the lipid bilayer. univer.kharkov.ua

Studies on other fluorescent probes with similar structural features have shown that changes in their fluorescence spectra (e.g., emission wavelength, intensity, and lifetime) can provide information about the physical state of the membrane, including lipid packing, fluidity, and the presence of different lipid domains. Therefore, this compound holds potential as a fluorescent probe for investigating biological membranes.

Modulation of Specific Cellular Pathways (in vitro mechanistic studies)

Analysis of Antiproliferative Activity Mechanisms in Cell Lines

While direct studies on the antiproliferative activity of this compound are not extensively documented, research on structurally similar compounds provides valuable insights into its potential mechanisms. A class of compounds, 6-[(aminoalkyl)amino]-substituted 7H-benzo[e]perimidin-7-ones, which are synthesized from 6-amino- or 6-hydroxy-7H-benzo[e]perimidin-7-one, have demonstrated potent in vitro activity against murine L1210 leukemia cells. nih.gov This suggests that the core benzo[de]anthracen-7-one scaffold possesses cytotoxic potential.

The mechanisms underlying the antiproliferative activity of such compounds often involve the induction of cell cycle arrest and apoptosis. For example, a study on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, another related structure, showed that it induced cell cycle arrest and apoptosis in MOLT-4 cells. researchgate.net It is plausible that this compound could exert its antiproliferative effects through similar pathways. The compound might interfere with the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M) or trigger programmed cell death by activating apoptotic signaling cascades.

Further research is needed to elucidate the specific cell lines sensitive to this compound and the detailed molecular mechanisms responsible for its potential anticancer effects.

Studies on Enzyme Substrate Properties and Inhibition Mechanisms

The potential of this compound to act as an enzyme substrate or inhibitor is an area of interest for understanding its metabolic fate and biological effects. The hydroxyl group, in particular, can be a site for enzymatic modifications such as glucuronidation or sulfation by phase II metabolizing enzymes. These conjugation reactions generally increase the water solubility of the compound, facilitating its excretion.

Conversely, this compound or its metabolites could act as inhibitors of certain enzymes. For instance, many phenolic compounds are known to inhibit enzymes through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. The benzoperimidines derived from 6-hydroxy-7H-benzo[e]perimidin-7-one were found to be poor substrates for NADH dehydrogenase, which may contribute to their reduced free radical formation. nih.gov This suggests that this compound might also interact with specific enzymes, potentially modulating their activity and influencing cellular processes.

Mechanistic Toxicological Investigations (in vitro assays and animal models for mechanistic understanding, not clinical data)

DNA Adduct Formation and Genotoxicity Mechanisms

A key mechanism of toxicity for many PAHs is their ability to form covalent adducts with DNA, leading to genotoxicity and potentially initiating carcinogenesis. nih.gov While direct evidence for DNA adduct formation by this compound is not available, studies on related compounds strongly suggest this possibility.

The metabolic activation of PAHs often involves cytochrome P450 enzymes, which can introduce epoxide or hydroxyl groups. The resulting reactive metabolites can then bind to nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine. For instance, research on 7H-benzo[c]fluorene has shown that its metabolite, 3-hydroxy-7H-benzo[c]fluorene, is a precursor to the formation of DNA adducts in human cells. lbl.gov This indicates that the presence of a hydroxyl group on the aromatic ring system can be a critical feature for the genotoxic activity of a PAH.

Therefore, it is hypothesized that this compound could be metabolically activated to a reactive intermediate, such as a diol epoxide, which can then form DNA adducts. The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations, which are hallmarks of genotoxicity.

Oxidative Stress Mechanisms and Free Radical Formation

The generation of oxidative stress is a key mechanism through which polycyclic aromatic hydrocarbons (PAHs) and their metabolites can exert biological effects. While direct studies on this compound are limited, the principles of oxidative stress induction by hydroxylated PAHs (OH-PAHs) are well-established and provide a framework for understanding its likely behavior. The presence of the hydroxyl group on the aromatic structure is pivotal to its ability to induce oxidative stress, primarily through mechanisms involving redox cycling and the formation of free radicals.

The metabolic activation of PAHs can lead to the formation of reactive intermediates that participate in redox cycles, ultimately generating reactive oxygen species (ROS). nih.gov This process can lead to cellular damage to lipids, proteins, and DNA. nih.gov It is known that oxygenated PAHs (oxy-PAHs), a class that includes hydroxylated derivatives, can induce significant redox stress within cells and tissues. nih.gov

A central mechanism for ROS generation by OH-PAHs is redox cycling. This process is initiated by the one-electron oxidation of the hydroxylated PAH to a semiquinone radical. This radical can then react with molecular oxygen (O₂) to produce a superoxide (B77818) anion radical (O₂⁻•). The semiquinone is simultaneously converted back to the original quinone, which can then be reduced back to the hydroquinone (B1673460) form, completing the cycle. This cyclical process can generate a continuous stream of superoxide radicals, leading to a state of oxidative stress.

The superoxide anion is a primary ROS and can be converted to other more reactive species. For instance, superoxide dismutase (SOD) can catalyze the dismutation of superoxide to hydrogen peroxide (H₂O₂). While hydrogen peroxide is not a free radical itself, it is a precursor to the highly reactive hydroxyl radical (•OH) via the Fenton reaction, especially in the presence of transition metals like iron. The hydroxyl radical is a potent oxidizing agent that can cause widespread damage to cellular macromolecules.

The potential pathways for this compound to induce oxidative stress are summarized in the table below. These are inferred from the known behavior of other hydroxylated aromatic compounds.

Proposed MechanismKey IntermediatesResulting Reactive Oxygen Species (ROS)
One-Electron Oxidation Semiquinone Radical-
Redox Cycling Semiquinone Radical, QuinoneSuperoxide Anion (O₂⁻•)
Dismutation of Superoxide Superoxide Anion (O₂⁻•)Hydrogen Peroxide (H₂O₂)
Fenton Reaction Hydrogen Peroxide (H₂O₂), Fe²⁺Hydroxyl Radical (•OH)

It is important to note that these mechanisms represent potential pathways based on the chemical structure of this compound and the established literature on related compounds. Further specific research is required to definitively elucidate the precise mechanisms and the extent to which this compound induces oxidative stress and free radical formation.

Environmental Fate and Mechanistic Degradation Studies of Benzanthrone Compounds

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

The photochemical degradation of 6-hydroxy-7H-benzo[de]anthracen-7-one is a critical transformation pathway in sunlit environments. The process is initiated by the absorption of light, leading to the formation of electronically excited states.

Laser flash photolysis studies on this compound in benzene (B151609) have shown that the primary photochemical process following light absorption is the formation of the lowest triplet excited state. This highly reactive transient species can then interact with other molecules, such as molecular oxygen, initiating degradation cascades. The rate constants for the quenching of this triplet state by oxygen have been determined, highlighting a key step in its atmospheric and aquatic photolysis.

In aquatic systems, the degradation of aromatic compounds can be influenced by various water quality parameters. While specific studies on this compound are limited, the photodegradation of other aromatic pollutants is known to be affected by pH, the presence of dissolved organic matter (DOM), and metal ions. For instance, DOM can act as a photosensitizer, producing reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that accelerate degradation. Conversely, DOM can also inhibit direct photolysis by acting as a light screen, absorbing UV radiation before it can reach the target compound researchgate.netmdpi.com.

Upon exposure to light, the parent compound, benzanthrone (B145504), has been shown to generate active oxygen species, which are likely responsible for subsequent degradation reactions and observed photocontact dermatitis in industrial settings researchgate.net. This suggests that indirect photolysis mediated by ROS is a probable degradation mechanism for its hydroxylated derivatives as well. The degradation can proceed through various reactions, including photo-oxidation, photo-isomerization, and photolysis, leading to a variety of transformation products uva.nl.

Table 1: Key Factors in the Photochemical Degradation of Aromatic Compounds

FactorMechanism of InfluencePotential Effect on Degradation Rate
Triplet Excited State Formation Initial reactive species formed upon light absorption.Essential for initiating photochemical reactions.
Dissolved Oxygen Quenches the triplet state, potentially leading to the formation of reactive oxygen species (ROS).Can enhance degradation via oxidation.
Dissolved Organic Matter (DOM) Acts as a photosensitizer (producing ROS) or as a light screen (absorbing UV radiation).Can enhance (sensitization) or decrease (screening) the rate. researchgate.net
pH Affects the speciation of the compound (e.g., phenolate (B1203915) anion vs. neutral phenol), which can alter light absorption and reactivity.Variable, depending on the specific compound. researchgate.net

Microbial Biodegradation Pathways and Mechanisms

While direct microbial degradation studies on this compound are not extensively documented, plausible biodegradation pathways can be inferred from research on the parent compound benzanthrone and other high-molecular-weight PAHs. Microorganisms, including bacteria and fungi, have evolved sophisticated enzymatic systems to break down complex aromatic structures.

Metabolism of the parent compound, benzanthrone, has been observed in rat hepatic microsomes, which produced at least seven distinct metabolites through the action of the cytochrome P-450 enzyme system nih.gov. This indicates that the benzanthrone ring system is susceptible to biological oxidation. Microbial systems, particularly those of fungi and certain bacteria, also utilize cytochrome P450 monooxygenases to initiate PAH degradation researchgate.netfrontiersin.org. This initial step typically involves the introduction of one or two hydroxyl groups, forming dihydrodiols, which can be further oxidized.

Fungi, especially white-rot fungi like Phanerochaete chrysosporium and Irpex lacteus, are known for their ability to degrade recalcitrant PAHs using extracellular lignin-degrading enzymes such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccases frontiersin.orgresearchgate.netconicet.gov.ar. These enzymes generate highly reactive radicals that can oxidize the aromatic rings, often leading to the formation of quinones frontiersin.org. For example, the fungus Irpex lacteus was found to transform benz[a]anthracene into benz[a]anthracene-7,12-dione, which was subsequently degraded into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid researchgate.net.

Bacterial degradation of PAHs typically proceeds through the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols nih.gov. These intermediates are then rearomatized by dehydrogenases to form catechols, which undergo ring cleavage by other dioxygenases, breaking open the aromatic structure unesp.br. The resulting aliphatic products can then enter central metabolic pathways nih.gov. Given that this compound already contains a hydroxyl group and a ketone, it is likely susceptible to further enzymatic hydroxylation and subsequent ring fission.

Table 2: Key Microbial Enzymes in the Degradation of PAHs and Their Function

Enzyme ClassOrganism TypeMechanism of ActionTypical Initial Products
Cytochrome P450 Monooxygenases Fungi, Bacteria, MammalsInserts one oxygen atom into the aromatic ring, often forming an epoxide that is hydrolyzed. nih.govfrontiersin.orgtrans-dihydrodiols
Dioxygenases BacteriaInserts both atoms of O₂ into the aromatic ring. nih.govcis-dihydrodiols
Lignin Peroxidase (LiP) White-rot FungiOne-electron oxidation of the aromatic ring, generating cation radicals. frontiersin.orgQuinones, Ring-cleavage products
Manganese Peroxidase (MnP) White-rot FungiOxidizes Mn(II) to Mn(III), which in turn oxidizes the PAH. frontiersin.orgQuinones, Ring-cleavage products
Laccase White-rot FungiOxidizes phenolic compounds, can co-oxidize PAHs in the presence of mediators. conicet.gov.arQuinones

Formation of Environmental Transformation Products (e.g., Oxygenated PAHs)

The degradation of this compound, whether through photochemical or microbial pathways, results in the formation of various environmental transformation products (ETPs). As the parent compound is already an OPAH, its ETPs are typically further oxygenated species.

Atmospheric studies have identified 7H-benzo[de]anthracen-7-one as a dominant OPAH in airborne particulate matter, often accounting for over 50% of measured OPAHs in certain locations, with sources linked to biomass burning copernicus.org. This indicates that benzanthrone-type compounds can be primary pollutants, but they also serve as precursors to a suite of secondary ETPs.

Microbial metabolism is a significant source of ETPs. As seen with related PAHs, fungal degradation frequently yields quinones as stable intermediates frontiersin.orgresearchgate.netnih.gov. The transformation of benz[a]anthracene to benz[a]anthracene-7,12-dione serves as a direct analogue for the potential oxidation of benzanthrone derivatives researchgate.net. Mammalian metabolism studies of benzanthrone confirm the formation of multiple hydroxylated metabolites, which are subsequently conjugated for excretion nih.gov. Similar hydroxylation reactions are expected to occur in the environment through microbial action.

Therefore, likely ETPs of this compound include dihydroxy-derivatives, quinones, and ring-fission products such as carboxylated naphthalenes and phthalates, which result from the breakdown of the larger polycyclic structure researchgate.net.

Mechanisms of Persistence and Bioaccumulation in Environmental Compartments

The persistence of this compound in the environment is influenced by its intrinsic chemical stability and its physical behavior in environmental media. Benzanthrone derivatives are noted for their excellent photostability, a property desirable in dyes but one that contributes to environmental persistence mdpi.comresearchgate.net.

A primary mechanism for persistence in soil and sediment is strong adsorption to organic matter and clay particles researchgate.net. Like other hydrophobic PAHs, benzanthrones are expected to have low aqueous solubility and a high affinity for solid phases. This partitioning behavior sequesters the compound from microbial attack and photochemical degradation, significantly increasing its environmental half-life. Studies on other strongly adsorbed hydrophobic compounds have shown persistence with half-lives ranging from 8 to 17 months in sediment, suggesting a similar long-term fate for benzanthrone derivatives nih.gov.

Bioaccumulation is the net accumulation of a chemical in an organism from all sources, including water, food, and sediment. The potential for bioaccumulation is closely linked to a compound's lipophilicity (fat-solubility). Benzanthrone's core structure is strongly hydrophobic and lipophilic, properties that facilitate its absorption and storage in the fatty tissues of organisms nih.govias.ac.in. Research on the uptake of benzanthrone by rat skin demonstrated that it is readily absorbed due to its lipophilic nature, after which it can be released into circulation ias.ac.in. This inherent lipophilicity suggests a significant potential for this compound and its metabolites to bioaccumulate in aquatic and terrestrial food webs, although specific bioaccumulation factor (BAF) data are not currently available.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is the cornerstone for separating 6-hydroxy-7H-benzo[de]anthracen-7-one from interfering compounds. The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte. The presence of the hydroxyl group increases the polarity of the molecule compared to its parent compound, which is a key consideration in method development.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of hydroxylated PAHs (OH-PAHs) due to its suitability for polar, non-volatile, and thermally labile compounds. actascientific.combjbms.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating this compound. restek.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. libretexts.org

The method involves injecting the sample extract into the HPLC system, where it is carried by the mobile phase through the column. libretexts.org A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often employed to achieve optimal separation of a wide range of analytes, including different OH-PAH isomers. nih.gov Detection is typically performed using UV-Vis or fluorescence detectors. epa.gov Fluorescence detection, in particular, offers high sensitivity and selectivity for aromatic compounds like benzanthrone (B145504) derivatives. sigmaaldrich.combas.bg

For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS), a powerful hyphenated technique discussed later. nih.gov A specialized two-dimensional HPLC system has also been developed for analyzing benzanthrone derivatives, where a reversed-phase separation is followed by an on-line reduction and a normal-phase separation to improve quantification. nih.gov

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or specialized PAH column (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. The hydroxyl group on the analyte decreases its retention time compared to the parent compound.
Mobile PhaseGradient of Acetonitrile/Water or Methanol/WaterElutes compounds from the column. Gradient elution provides better resolution for complex mixtures. nih.gov
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and analysis time.
DetectorFluorescence (FLD) or Diode Array (DAD/UV)FLD offers high sensitivity for fluorescent PAHs. sigmaaldrich.com DAD provides spectral information across a range of wavelengths. epa.gov
Injection Volume10 - 50 µLThe amount of sample introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique widely used for PAH analysis. shimadzu.com For hydroxylated compounds like this compound, direct analysis by GC is challenging due to their polarity and lower volatility. Therefore, a chemical derivatization step is typically required prior to analysis. actascientific.com This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable silyl (B83357) ether, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). gcms.cznih.gov

Once derivatized, the sample is injected into the gas chromatograph. The separation occurs in a long capillary column (e.g., HP-5MS) based on the compounds' boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. nih.gov Isotope dilution GC-MS, which uses an isotopically labeled internal standard, is often employed for the most accurate quantification. nih.gov

ParameterTypical ConditionPurpose
DerivatizationSilylation (e.g., with BSTFA or MTBSTFA)Increases volatility and thermal stability of the hydroxylated analyte. actascientific.com
ColumnHP-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm)Separates derivatized compounds based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Oven ProgramTemperature gradient (e.g., 80°C to 300°C)Controls the separation by ramping the temperature to elute compounds with different boiling points. nih.gov
Ionization ModeElectron Ionization (EI) at 70 eVFragments the molecule into a reproducible pattern for identification.
Detection ModeScan or Selected Ion Monitoring (SIM)Scan mode acquires a full mass spectrum, while SIM mode increases sensitivity by monitoring only specific ions.

For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power and peak capacity compared to conventional one-dimensional GC. nih.govresearchgate.net This technique uses two different columns connected by a modulator. The first dimension typically separates compounds based on volatility, while the second, shorter column provides a rapid separation based on a different property, usually polarity. nih.gov

This orthogonal separation spreads the analytes over a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column setup. nih.gov This is particularly advantageous for isolating specific polar metabolites like this compound from a dense background of nonpolar parent PAHs and other matrix components. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes a powerful tool for both targeted quantification and non-targeted screening of environmental and biological contaminants. taylorandfrancis.com

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and precise quantification of trace-level analytes. researchgate.netnih.gov

The most powerful hyphenated techniques for analyzing this compound include:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is often considered the gold standard for quantifying OH-PAHs in biological samples. nih.gov After HPLC separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters a tandem mass spectrometer. A specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This highly specific detection mode (Multiple Reaction Monitoring, MRM) minimizes matrix interference and provides excellent sensitivity. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As detailed previously, this technique combines the high-resolution separation of GC with the definitive identification capabilities of MS. nih.gov High-resolution mass spectrometry (HRMS), such as GC-Q-TOF, can provide accurate mass measurements, further confirming the elemental composition of the analyte. gcms.cz

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): While less common for routine quantification due to lower sensitivity, LC-NMR is an invaluable tool for the structural elucidation of unknown metabolites. It allows for the acquisition of NMR spectra on compounds as they are separated by HPLC, providing detailed structural information to confirm the identity of, for example, a specific isomer of hydroxy-benzanthrone. nih.gov

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compound
HPLC-FLD/UVLiquid-phase partitioningFluorescence/UV AbsorbanceSensitive and selective quantification in relatively clean samples. sigmaaldrich.com
GC-MSGas-phase partitioning (boiling point)Mass-to-charge ratio (after EI)Highly specific quantification and identification, requires derivatization. nih.gov
LC-MS/MSLiquid-phase partitioningPrecursor-to-product ion transition"Gold standard" for trace quantification in complex biological matrices (e.g., urine, plasma). nih.govnih.gov
GCxGC-TOFMSOrthogonal gas-phase separationHigh-resolution mass-to-charge ratioUltra-high resolution separation in highly complex samples (e.g., crude oil, sediment extracts). taylorandfrancis.com

Spectroscopic Detection and Imaging Methods

Spectroscopic methods are used both for detection following chromatographic separation and for the structural characterization of the isolated compound. Benzanthrone and its derivatives possess distinct spectroscopic properties that are useful for their analysis. mdpi.commdpi.com

Fluorescence Spectroscopy: Benzanthrone derivatives are known to be highly fluorescent. bas.bg The position of the hydroxyl group on the aromatic core influences the excitation and emission maxima. This property is exploited in HPLC with fluorescence detection, which provides high sensitivity and selectivity, as many potentially interfering compounds are not fluorescent. nih.gov

UV-Vis Spectroscopy: The extended π-conjugated system of this compound results in strong absorption of ultraviolet and visible light. mdpi.com An HPLC system equipped with a photodiode array (PDA) detector can capture the full UV-Vis spectrum of the eluting peak, which aids in compound identification.

Mass Spectrometry (MS): As a detector, MS provides information on the molecular weight and fragmentation pattern of the analyte. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, confirming the identity of the compound. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for unambiguous structure elucidation of a synthesized or isolated compound. researchgate.netmdpi.com They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the definitive placement of the hydroxyl group at the C-6 position.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule. For this compound, characteristic absorption bands for the hydroxyl (-OH) and ketone (C=O) groups would be observed. mdpi.commdpi.com

Fluorescence Imaging: Derivatives of benzanthrone have been developed as fluorescent labels and probes for bio-imaging applications. nih.govbas.bg This suggests that this compound could potentially be used, or further modified, for imaging its distribution within cells or tissues, leveraging its intrinsic fluorescence.

Isotopic Labeling Techniques for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and as a tool for accurate quantification. scripps.edunih.gov In the context of this compound, this involves synthesizing the molecule with one or more atoms replaced by their heavy, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium) or a radioactive isotope (e.g., ¹⁴C, ³H). scripps.edu

Internal Standards for Quantification: An isotopically labeled version of this compound is the ideal internal standard for quantification by mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample extraction and ionization. However, it is distinguishable by its higher mass. By adding a known amount of the labeled standard to a sample, the native analyte can be quantified with very high accuracy and precision, correcting for any sample loss or matrix effects. This is known as the isotope dilution method. nih.govnih.gov

Metabolic Pathway Tracing: To study the formation of this compound, one can administer isotopically labeled 7H-benzo[de]anthracen-7-one to a biological system (e.g., cell culture, animal model). By analyzing the samples with mass spectrometry and searching for the mass signature of the labeled metabolite, researchers can definitively trace its origin from the parent compound and study the kinetics and pathways of its formation. nih.gov

Future Research Directions and Emerging Academic Applications

Rational Design of Novel Benzanthrone-Based Functional Materials

The benzanthrone (B145504) core, characterized by its extended π-conjugation, provides an excellent platform for creating novel functional materials. acs.org The future rational design of materials based on 6-hydroxy-7H-benzo[de]anthracen-7-one is a promising avenue for developing advanced optoelectronic devices and chemosensors.

Optoelectronic Devices: Benzanthrone derivatives are recognized for their potential in optoelectronics due to their robust photostability, strong fluorescence, and tunable electronic properties. nih.govacs.org The hydroxyl group in the 6-position can act as an electron-donating group, which, in conjunction with the electron-withdrawing carbonyl group, establishes a donor-π-acceptor (D-π-A) architecture. This configuration is known to facilitate intramolecular charge transfer (ICT), a critical process for applications in organic light-emitting diodes (OLEDs) and other optoelectronic technologies. nih.gov Future research could focus on synthesizing derivatives where the hydroxyl group is ether- or ester-linked to other conjugated systems, thereby extending the π-system and allowing for precise tuning of the emission color and quantum efficiency. researchgate.net

Chemosensors: The development of fluorescent chemosensors for detecting specific ions and molecules is a significant area of research. nih.govnih.gov The hydroxyl group is a well-known binding site for various analytes. researchgate.net In this compound, this group could serve as a recognition site for metal ions or anions. Binding of an analyte could modulate the ICT process, leading to a detectable change in the fluorescence emission (e.g., a "turn-on" or "turn-off" response or a color shift). nih.gov This makes it a strong candidate for designing highly selective and sensitive sensors for environmental and biological monitoring. For instance, its potential to detect biocides like tributyltin or various metal ions could be explored. mdpi.com

Table 1: Potential Applications of Functionalized this compound Derivatives
Derivative ClassPotential ApplicationDesign RationaleAnticipated Properties
Ether-linked PolymersOrganic Light-Emitting Diodes (OLEDs)Extend π-conjugation and enhance charge transport properties.Tunable emission from green to red; improved quantum efficiency.
Ester-functionalized MoleculesFluorescent ProbesIntroduce specific recognition sites for biological molecules.High selectivity for specific enzymes or proteins.
Crown Ether ConjugatesCation ChemosensorsCreate a specific binding cavity for metal ions (e.g., K+, Na+).High sensitivity and selectivity for target cations.
Boronic Acid DerivativesSaccharide SensorsEnable covalent binding with diols in sugars.Fluorescence response to glucose and other biologically relevant sugars.

Exploration of Unconventional Synthetic Strategies and Reactivity Pathways

While classical synthetic routes to benzanthrone derivatives often involve the nucleophilic substitution of halogenated precursors, future work on this compound should explore more novel and efficient synthetic methodologies. mdpi.commdpi.com

Advanced Coupling Reactions: Modern cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, which have been successfully applied to other benzanthrone derivatives, could be adapted. mdpi.comresearchgate.net These methods would allow for the direct attachment of various functional groups to the benzanthrone core, starting from a halogenated precursor to the 6-hydroxy derivative.

Reactivity of the Hydroxyl Group: The hydroxyl group itself is a gateway to a multitude of chemical transformations. Research should focus on its reactivity, including O-alkylation, O-arylation, and esterification, to create a library of new derivatives with diverse properties. Furthermore, exploring its potential to direct C-H activation at adjacent positions could open up currently unexplored avenues for functionalization.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of organic molecules. acs.orgresearchgate.net For this compound, computational methods can accelerate the discovery and design of new materials.

Future research should leverage these methods to:

Predict Photophysical Properties: Calculate absorption and emission spectra, quantum yields, and Stokes shifts for the parent molecule and its hypothetical derivatives. researchgate.net This would allow for the in silico screening of candidates for specific applications before undertaking complex synthesis.

Model Host-Guest Interactions: Simulate the binding of this compound and its derivatives with target analytes (ions, small molecules) to understand the mechanism of chemosensing and predict binding affinities.

Investigate Excited-State Dynamics: Explore the nature of the excited states, including the extent of ICT and the potential for non-radiative decay pathways, which is crucial for designing efficient light-emitting materials. rsc.org

Table 2: Computationally Predicted Photophysical Properties of Substituted Benzanthrones
Substituent at Position 3Predicted Max Absorption (nm)Predicted Max Emission (nm)Predicted Stokes Shift (nm)Primary Transition Character
-H (Parent Benzanthrone)~380~450~70π→π
-NH2 (Amino)~450~580~130Intramolecular Charge Transfer (ICT)
-OH (Hydroxy)~430~550~120Intramolecular Charge Transfer (ICT)
-NO2 (Nitro)~400~500~100π→π with some ICT

Interdisciplinary Approaches in Mechanistic Biological and Environmental Sciences

The unique properties of this compound suggest its potential utility in addressing questions in biology and environmental science.

Mechanistic Biological Studies: As with other benzanthrone derivatives, the 6-hydroxy analogue could be developed into a fluorescent probe for biological imaging. mdpi.com Its hydroxyl group could facilitate targeting of specific cellular compartments or interaction with biomolecules like proteins and nucleic acids. Future interdisciplinary research could involve its use in fluorescence microscopy to study cellular processes, such as tracking the uptake and distribution of drug molecules or monitoring changes in the cellular microenvironment.

Environmental Sciences: The parent compound, 7H-benzo[de]anthracen-7-one, has been identified as an oxygenated polycyclic aromatic hydrocarbon (OPAH) in atmospheric particulate matter, often associated with biomass burning. copernicus.org Research into the formation, transport, and degradation of hydroxylated derivatives like this compound is essential. This would involve collaboration between synthetic chemists, environmental analytical chemists, and atmospheric scientists to understand its environmental fate and potential toxicological impact. Furthermore, its potential as a fluorescent sensor for environmental pollutants, such as heavy metals or pesticides, represents a significant area for future exploration.

Q & A

Q. What are the standard methods for synthesizing 6-hydroxy-7H-benzo[de]anthracen-7-one, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions of anthracene derivatives under controlled conditions, followed by hydroxylation. Purity validation employs gas chromatography (GC) with nonpolar capillary columns (e.g., DB-5MS, 30 m length, 0.25 mm ID) and flame ionization detection. Retention indices (RI) should be cross-referenced with NIST databases (e.g., RI = 2089 on DB-5MS) . Mass spectrometry (MS) coupled with GC confirms molecular integrity via fragmentation patterns (e.g., m/z 230.26 for [M⁺]).

Q. Which analytical techniques are recommended for characterizing structural integrity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C–C bond precision ±0.002 Å) . UV-Vis spectroscopy identifies π→π* transitions (λmax ~ 350–400 nm), while FT-IR confirms hydroxyl stretches (ν(O–H) ~ 3200–3400 cm⁻¹). Nuclear magnetic resonance (NMR) should include ¹H and ¹³C spectra in deuterated DMSO to resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~190 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported toxicity profiles across studies?

Methodological Answer: Discrepancies often arise from varying assay conditions (e.g., in vitro vs. in vivo models). To resolve contradictions:

  • Perform dose-response studies using OECD Guidelines (e.g., Test No. 423 for acute oral toxicity).
  • Cross-validate cytotoxicity (MTT assay) with in vivo LD50 data.
  • Account for metabolic activation (e.g., S9 liver homogenate in Ames tests for mutagenicity) .

Q. What methodological considerations are critical for assessing environmental persistence?

Methodological Answer: Evaluate partitioning behavior using Henry’s Law constants (e.g., KH = 1.5×10²–8.0×10² Pa·m³/mol) . Combine fugacity modeling (e.g., EQC Level III) with biodegradation assays (OECD 301F). Monitor photodegradation under UV light (λ = 254 nm) to quantify half-life (t1/2) in aqueous matrices.

Q. How can reactive intermediates be safely handled during synthesis?

Methodological Answer:

  • Use inert atmosphere (N2/Ar) gloveboxes to prevent oxidation.
  • Employ local exhaust ventilation (LEV) with HEPA filtration to control aerosolized particles .
  • Monitor airborne concentrations via NIOSH Method 5506 (polycyclic aromatic hydrocarbons).
  • Store intermediates in amber vials at –20°C to suppress decomposition .

Q. What strategies improve reproducibility in crystallographic studies?

Methodological Answer:

  • Optimize solvent polarity (e.g., DMF/EtOH mixtures) for slow evaporation.
  • Validate crystal packing using Mercury 4.0 software (Cambridge Crystallographic Database).
  • Report R-factors (e.g., R1 < 0.05) and thermal displacement parameters (Ueq) to ensure structural reliability .

Guidance for Data Contradiction Analysis

  • Cross-Platform Validation: Compare GC-MS (EI mode) with LC-HRMS (ESI+) for molecular confirmation .
  • Statistical Rigor: Apply ANOVA or t-tests to toxicity data, ensuring p < 0.05 significance thresholds .
  • Metadata Reporting: Document solvent purity, column aging, and detector calibration dates in appendices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.